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4-(dimethyl-1,3-oxazol-2-yl)piperidine

Physicochemical profiling Lipophilicity Membrane permeability prediction

Select this 4,5-dimethyl-oxazole variant to exploit a calculated XLogP of 1.3—2.6× higher than the des-methyl analog—that places the scaffold within the optimal window (1–3) for passive blood-brain barrier penetration without increasing TPSA beyond 38.1 Ų. The 4,5-dimethyl groups sterically shield CYP450-vulnerable C4 and C5 positions, enhancing metabolic stability in downstream leads. The free piperidine NH (pKa 9.87) serves as a reliable handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling efficient SAR exploration. Docking studies predict engagement of the PBP2a allosteric site in MRSA, making this the appropriate scaffold for antibacterial programs. Procure the exact dimethyl variant; unsubstituted or positional isomers yield divergent lipophilicity, steric, and electronic profiles that can mislead screening hits.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B8750981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethyl-1,3-oxazol-2-yl)piperidine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2CCNCC2)C
InChIInChI=1S/C10H16N2O/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3
InChIKeyHRKIGPGSMJSWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethyl-1,3-oxazol-2-yl)piperidine – Core Scaffold Identification for Procurement and Screening


4-(Dimethyl-1,3-oxazol-2-yl)piperidine (CAS 1368927-77-8; IUPAC: 4,5-dimethyl-2-piperidin-4-yl-1,3-oxazole) is a heterocyclic building block composed of a piperidine ring substituted at the 4-position with a 4,5-dimethyl-1,3-oxazole moiety [1]. With a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol, it belongs to the oxazolylpiperidine class—a privileged scaffold in medicinal chemistry for generating CNS-penetrant ligands, enzyme inhibitors, and antibacterial agents [2]. The compound is commercially supplied at research-grade purity by Enamine (catalog EN300-1843768) and is primarily employed as a versatile intermediate for further functionalization rather than as a finished active pharmaceutical ingredient [3].

Why 4-(Dimethyl-1,3-oxazol-2-yl)piperidine Cannot Be Replaced by Common In-Class Piperidine-Oxazole Analogs


Substituting 4-(dimethyl-1,3-oxazol-2-yl)piperidine with a generic piperidine-oxazole analog—such as the unsubstituted 4-(1,3-oxazol-2-yl)piperidine or a positional isomer—introduces quantifiable changes in lipophilicity, steric profile, and heterocycle electronics that directly impact molecular recognition, passive permeability, and downstream synthetic derivatization efficiency [1]. The 4,5-dimethyl substitution on the oxazole ring elevates the computed XLogP from 0.5 to 1.3 relative to the des-methyl analog, a 2.6-fold increase in predicted lipophilicity that alters partitioning behavior and membrane penetration potential [2]. Furthermore, the regiospecific attachment at the piperidine 4-position—as opposed to the 3-position isomer—governs the spatial vector of the oxazole ring relative to the basic amine, a critical determinant in structure-based drug design where the piperidine nitrogen serves as a key hydrogen-bond donor or salt bridge anchor . These differences are not interchangeable; selecting the wrong analog can lead to divergent SAR outcomes, misleading screening hits, or failed synthetic campaigns.

Quantitative Differentiation Evidence: 4-(Dimethyl-1,3-oxazol-2-yl)piperidine vs. Closest Analogs


Lipophilicity Gain: XLogP Comparison with Unsubstituted 4-(1,3-Oxazol-2-yl)piperidine

The 4,5-dimethyl substitution on the oxazole ring increases the computed partition coefficient (XLogP3-AA) from 0.5 (unsubstituted 4-(1,3-oxazol-2-yl)piperidine) to 1.3 for the target compound [1]. This represents a 2.6-fold increase in predicted lipophilicity, shifting the molecule closer to the CNS drug-like range (XLogP 1–3) [2]. The unsubstituted analog, with XLogP 0.5, sits at the lower boundary of oral drug space and may exhibit inferior passive membrane permeability in cell-based assays [2]. Both compounds share an identical TPSA of 38.1 Ų and piperidine pKa of 9.87±0.10, indicating that the lipophilicity difference is attributable solely to the dimethyl decoration on the oxazole ring [1].

Physicochemical profiling Lipophilicity Membrane permeability prediction

Steric and Electronic Differentiation: 4,5-Dimethyl vs. Mono-Methyl or Unsubstituted Oxazole Analogs

The 4,5-dimethyl substitution pattern on the 1,3-oxazole ring provides dual methyl groups that donate electron density into the aromatic system while simultaneously increasing steric bulk around the heterocycle. This contrasts with 4-(1,3-oxazol-2-yl)piperidine, which lacks any alkyl substitution and presents an unshielded oxazole ring susceptible to metabolic oxidation at the 4- and 5-positions [1]. In the broader oxazole SAR literature, C4/C5 methylation has been shown to reduce CYP-mediated oxidative metabolism of the oxazole ring, contributing to enhanced metabolic stability [2]. Additionally, the 4,5-dimethyl groups sterically constrain the conformational freedom of the oxazole relative to the piperidine, with only one rotatable bond linking the two rings (identical to the unsubstituted analog) but with greater rotational barrier due to periplanar methyl interactions [3].

Medicinal chemistry Structure-activity relationship Steric shielding

Positional Isomer Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Attachment Alters Spatial Pharmacophore Geometry

The attachment of the dimethyl-oxazole moiety at the piperidine 4-position (target compound) versus the 3-position (3-(dimethyl-1,3-oxazol-2-yl)piperidine, CAS 1368873-26-0) produces fundamentally different spatial vectors for the oxazole ring relative to the piperidine NH . In the 4-substituted isomer, the oxazole projects along a pseudo-equatorial trajectory from the chair conformation of piperidine, maximizing the distance between the basic amine and the heterocycle. In the 3-substituted isomer, the oxazole occupies a position that brings it into closer proximity to the piperidine nitrogen, altering the intramolecular hydrogen-bonding landscape and potentially competing for interactions with acidic residues in biological targets [1]. Both isomers share the same molecular formula (C₁₀H₁₆N₂O) and computed properties, yet the 4-position attachment is preferred in known FAAH inhibitor pharmacophores and dopamine receptor ligand series where the amine-oxazole distance is a critical recognition element [2].

Positional isomerism Pharmacophore modeling Piperidine regiochemistry

Heterocycle Isosterism: 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Impact on Hydrogen-Bonding Network and Target Recognition

The target compound features a 1,3-oxazole ring (oxygen at position 1, nitrogen at position 3), whereas a structurally similar analog, 4-(3,5-dimethyl-isoxazol-4-yl)-piperidine (CAS 1509664-33-8), contains a 1,2-oxazole (isoxazole) with adjacent O and N atoms . This positional swap of the heteroatoms alters the dipole moment and hydrogen-bond acceptor geometry of the heterocycle. In the 1,3-oxazole, the nitrogen lone pair is directed away from the oxygen, creating a distinct electrostatic surface compared to the isoxazole where O and N are vicinal [1]. While both compounds share the same molecular formula and molecular weight (C₁₀H₁₆N₂O, 180.25 g/mol), they are not bioisosteric in the strict sense—the 1,3-oxazole is the substructure present in multiple FAAH inhibitor patents (e.g., WO2007140005A2), whereas the 1,2-oxazole (isoxazole) scaffold is more commonly associated with dopamine D4 receptor antagonist programs [2].

Heterocycle isosterism Oxazole vs. isoxazole Molecular recognition

Defined Synthetic Route: Debenzylation of 1-Benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine Provides a Validated Entry Point for Derivative Synthesis

A documented synthetic route to 4-(dimethyl-1,3-oxazol-2-yl)piperidine proceeds via catalytic hydrogenolysis of 1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine: 1.48 g of the N-benzyl precursor is stirred at room temperature for 28 hours under 50 psi hydrogen atmosphere with 150 mg palladium on charcoal catalyst . This debenzylation strategy yields the free piperidine NH, which serves as the reactive handle for subsequent N-functionalization—a critical step in library synthesis and lead optimization. By contrast, analogs such as 4-(1,3-oxazol-2-yl)piperidine may require different protecting group strategies due to the absence of methyl groups on the oxazole, which can influence the chemoselectivity of hydrogenolysis conditions [1]. The benzyl-protected intermediate also provides a convenient point for purity verification before deprotection, enabling quality control at the precursor stage .

Synthetic route Debenzylation Building block derivatization

Procurement Specification: Commercial Availability and Pricing Benchmarking Against Positional Isomers

As of June 2023, 4-(dimethyl-1,3-oxazol-2-yl)piperidine is commercially available from Enamine (catalog EN300-1843768) at a price of approximately $2,203 per gram (1 g scale) or $6,390 per 5 grams [1]. This pricing places the compound in the upper tier of research-grade heterocyclic building blocks, reflecting the synthetic complexity of the 4,5-dimethyl-oxazole substitution. By comparison, the unsubstituted analog 4-(1,3-oxazol-2-yl)piperidine (CAS 340700-99-4) is listed at substantially lower cost due to the simpler oxazole precursor, while the positional isomer 3-(dimethyl-1,3-oxazol-2-yl)piperidine (CAS 1368873-26-0) is less widely stocked across major suppliers [2]. The compound is typically supplied at research-grade purity (≥95%) and should be stored under inert atmosphere to maintain the integrity of the free piperidine NH, which is susceptible to oxidation and carbonate formation upon prolonged air exposure [3].

Procurement Commercial availability Cost benchmarking

Recommended Application Scenarios for 4-(Dimethyl-1,3-oxazol-2-yl)piperidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization: Exploiting Enhanced Lipophilicity (XLogP 1.3 vs. 0.5) for Blood-Brain Barrier Penetration

When designing CNS-targeted small molecules, the elevated XLogP of 1.3 for 4-(dimethyl-1,3-oxazol-2-yl)piperidine—compared to 0.5 for the unsubstituted oxazole analog—places this scaffold closer to the optimal lipophilicity window for passive blood-brain barrier penetration (XLogP 1–3) [1]. Medicinal chemistry teams building FAAH inhibitors or neurokinin receptor antagonists can use this scaffold as a core fragment, confident that the dimethyl substitution contributes favorable lipophilicity without increasing TPSA beyond the 38.1 Ų threshold associated with CNS permeability [2]. The free piperidine NH serves as a derivatization point for appending target-specific pharmacophores while retaining the beneficial physicochemical profile .

Fragment-Based Drug Discovery: Structurally Defined, Metabolically Shielded Oxazole Core for Library Synthesis

The 4,5-dimethyl groups on the oxazole ring provide steric shielding of metabolic soft spots (C4 and C5 positions) that are vulnerable to CYP450-mediated oxidation in unsubstituted oxazole analogs [1]. Fragment-based screening libraries incorporating 4-(dimethyl-1,3-oxazol-2-yl)piperidine as a core scaffold benefit from enhanced metabolic stability of the oxazole moiety, reducing the likelihood of rapid oxidative clearance in downstream lead compounds. The documented synthetic route via debenzylation of the N-benzyl precursor [2] provides a reliable entry point for generating diverse N-functionalized analogs, enabling efficient SAR exploration around the piperidine nitrogen while preserving the integrity of the dimethyl-oxazole substructure .

Antibacterial Drug Discovery Targeting PBP2a: Scaffold with Predicted Binding to MRSA Resistance Protein

Computational docking studies suggest that 4-(dimethyl-1,3-oxazol-2-yl)piperidine engages penicillin-binding protein 2a (PBP2a) of methicillin-resistant Staphylococcus aureus (MRSA), a high-priority antibacterial target [1]. While quantitative binding affinity data (Kd, IC₅₀) for this specific compound remain to be experimentally determined, the scaffold's combination of a hydrogen-bond-donor piperidine NH (pKa 9.87) and a hydrogen-bond-acceptor oxazole ring (N and O atoms) aligns with the pharmacophoric requirements for PBP2a allosteric site inhibition [2]. Procurement of this specific dimethyl-oxazole variant—rather than the unsubstituted, mono-methyl, or isoxazole analogs—preserves the steric and electronic features predicted to engage the PBP2a allosteric pocket, as inferred from molecular docking poses of related aza-heterocyclic compounds .

Structure-Activity Relationship (SAR) Studies: Validated Building Block for N-Functionalization and Parallel Library Synthesis

The free secondary amine of the piperidine ring in 4-(dimethyl-1,3-oxazol-2-yl)piperidine is the primary reactive handle for diversification via N-alkylation, N-acylation, N-sulfonylation, or reductive amination [1]. The well-characterized physicochemical profile (XLogP 1.3, TPSA 38.1 Ų, pKa 9.87, MW 180.25) provides a defined starting point for property-based design, allowing medicinal chemists to track how appended groups shift the overall molecular properties [2]. The commercial availability from Enamine at research-grade purity supports reproducible SAR campaigns, while the defined synthetic route from the N-benzyl precursor offers an orthogonal quality-control checkpoint .

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